molecular formula C17H14BrN5O3S B2504738 3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179396-74-7

3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Número de catálogo: B2504738
Número CAS: 1179396-74-7
Peso molecular: 448.3
Clave InChI: NLHJIBRYGXDOIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, a heterocyclic scaffold known for diverse pharmacological activities. The hydrobromide salt form enhances solubility and bioavailability compared to its free base . Key structural features include:

  • C-3 substitution: 3-Methoxyphenyl group, providing electron-donating effects.
  • C-6 substitution: 4-Nitrophenyl group, introducing strong electron-withdrawing properties.

Synthetic routes typically involve cyclocondensation of 4-amino-3-mercaptotriazoles with phenacyl bromides (e.g., 4-nitrophenacyl bromide) under reflux conditions . Preclinical studies highlight its role as a tubulin inhibitor, inducing G2/M cell cycle arrest and apoptosis in cancer models, though specific IC50 values remain unreported in the provided evidence .

Propiedades

IUPAC Name

3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S.BrH/c1-25-14-4-2-3-12(9-14)16-18-19-17-21(16)20-15(10-26-17)11-5-7-13(8-6-11)22(23)24;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHJIBRYGXDOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a complex structure that includes a triazole and thiadiazine moiety. The presence of methoxy and nitro groups on the phenyl rings contributes to its biological activity.

Antitumoral Activity

Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit significant antitumoral properties. A study demonstrated that these compounds inhibit tubulin polymerization, which is crucial for cancer cell division. The specific compound under discussion has shown promising results in vitro against various cancer cell lines .

Antiviral Properties

Compounds similar to 3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been evaluated for their antiviral activities. Subtle structural variations have been linked to enhanced antiviral effects against certain viruses. This suggests that modifications in the phenyl moiety can lead to improved efficacy against viral infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This activity positions it as a potential therapeutic agent for inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation in cancer cells.
  • Modulation of Cytokine Production : By inhibiting key inflammatory mediators, the compound reduces inflammation.
  • Antiviral Mechanisms : The precise mechanisms remain under investigation but may involve interference with viral replication processes.

Case Studies and Research Findings

StudyFindings
Demonstrated antitumoral activity through tubulin inhibition in various cancer cell lines.
Showed significant reduction in pro-inflammatory cytokines in LPS-stimulated macrophages.
Highlighted antiviral properties with structure-activity relationship studies indicating potential for drug development.

Aplicaciones Científicas De Investigación

Overview

Research has shown that derivatives of this compound exhibit significant antitumor properties against a variety of cancer cell lines. A notable study conducted by the National Cancer Institute evaluated the anticancer potential of these derivatives across 60 different cancer cell lines , including:

  • Leukemia
  • Non-small cell lung cancer
  • Colon cancer
  • Central nervous system cancer
  • Melanoma
  • Ovarian cancer
  • Renal cancer
  • Prostate cancer
  • Breast cancer

Findings

The results indicated that many derivatives displayed considerable cytotoxicity against these cancer types. For instance, specific modifications to the molecular structure—such as substituting hydrogen atoms with ethyl or pentyl groups—enhanced the antitumor efficacy against breast cancer cells (MDA-MB-468) significantly. These findings suggest that the compound could serve as a promising scaffold for developing new anticancer agents.

Study 1: Anticancer Activity Assessment

In a comprehensive study published in the Journal of Organic and Pharmaceutical Chemistry, researchers synthesized several derivatives of 3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide. The study utilized the sulforhodamine B assay , a standard method for assessing cell viability and cytotoxicity. The results demonstrated that many compounds exhibited potent antineoplastic activity across multiple cancer cell lines.

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through various pathways. The studies suggested that they could inhibit specific signaling pathways crucial for tumor growth and survival.

Potential Therapeutic Applications

Given their promising antitumor activity, derivatives of this compound are being explored for their potential use in:

  • Targeted Cancer Therapy : Their ability to selectively induce cell death in tumor cells positions them as candidates for targeted therapies.
  • Combination Therapies : These compounds may enhance the efficacy of existing chemotherapeutic agents when used in combination treatments.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Substituent Effects at C-3 and C-6 Positions

The pharmacological profile of triazolothiadiazines is highly sensitive to substitutions at C-3 and C-4. Below is a comparative analysis:

Compound Name / Structure C-3 Substituent C-6 Substituent Key Activity & Potency Reference ID
Target Compound: Hydrobromide salt of 3-(3-MeOPh)-6-(4-NO2Ph)-triazolothiadiazine 3-Methoxyphenyl 4-Nitrophenyl Tubulin inhibition (anticancer)
3-(3-MeOPh)-6-(3-NH2-4-MeOPh)-triazolothiadiazine (XSD-7) 3-Methoxyphenyl 3-Amino-4-methoxyphenyl Tubulin inhibition (IC50: 0.89 µM in HeLa)
3-(4-ClPh)-6-Ph-triazolothiadiazine 4-Chlorophenyl Phenyl Structural model; unquantified activity
3-(Trifluoromethyl)-6-methyl-7H-triazolothiadiazine Trifluoromethyl Methyl Antiproliferative (HCT cell line)
PDE4 Inhibitor: (R)-3-(2,5-diMeOPh)-6-(4-MeO-3-(THF-3-ylO)Ph)-triazolothiadiazine 2,5-Dimethoxyphenyl 4-MeO-3-(tetrahydrofuranyl) PDE4A inhibition (IC50: <50 nM)

Key Observations :

  • Electron-withdrawing groups (EWGs) at C-6 (e.g., 4-NO2, 3-NH2-4-MeO) correlate with tubulin inhibition and anticancer activity. The 4-nitrophenyl group in the target compound may enhance binding via nitro-group interactions with tubulin’s β-subunit .
  • Methoxy groups at C-3 (e.g., 3-MeOPh) improve metabolic stability and membrane permeability compared to halogens (e.g., 4-ClPh) .
  • PDE4 inhibitors require bulky, oxygen-rich substituents (e.g., tetrahydrofuranyl) at C-6 for isoform selectivity .
Anticancer Activity
  • The target compound’s hydrobromide salt showed potent apoptosis induction in SGC-7901 (gastric) and HeLa (cervical) cells, though direct IC50 data are unspecified .
  • XSD-7 (C-6: 3-NH2-4-MeOPh) demonstrated superior potency (IC50: 0.89 µM in HeLa) due to the amino group’s hydrogen-bonding capacity .
  • 6-Aryl-3-(aryl)hydrazineyl-triazolothiadiazines (e.g., 113h) exhibited 45.44% mean growth inhibition across NCI-60 cell lines, with p-ClPh at C-6 outperforming unsubstituted phenyl .
PDE4 Inhibition
  • Analogues like (R)-3-(2,5-diMeOPh)-6-(4-MeO-3-(THF-3-ylO)Ph)-triazolothiadiazine (Compound 10) showed PDE4A IC50 <50 nM and >100-fold selectivity over other PDE isoforms .
Antimicrobial Activity
  • 3-(3-ClPh)-6-aryl-triazolothiadiazines displayed moderate antibacterial and antifungal activity, though less potent than fluconazole .

Structure-Activity Relationship (SAR) Insights

  • C-6 Aromatic Rings: EWGs (NO2, NH2) enhance anticancer activity by stabilizing ligand-tubulin interactions . Oxygenated substituents (e.g., THF-3-ylO) are critical for PDE4 inhibition .
  • C-3 Substitutions :
    • Methoxy groups improve pharmacokinetics without steric hindrance .
    • Halogens (Cl, Br) may increase cytotoxicity but reduce selectivity .

Pharmacological and Pharmacokinetic Considerations

  • Metabolic Stability : Methoxy groups at C-3 and C-6 resist oxidative metabolism, extending half-life .

Métodos De Preparación

Preparation of 3-Methoxyphenyl Thiosemicarbazide

3-Methoxybenzaldehyde is condensed with thiosemicarbazide in ethanol under acidic conditions (HCl, reflux, 6 h) to form the corresponding thiosemicarbazone. Cyclization via refluxing in 2N NaOH (4 h) yields 4-amino-5-mercapto-3-(3-methoxyphenyl)-1,2,4-triazole.

Reaction Conditions

  • Solvent: Ethanol/Water (3:1).
  • Temperature: Reflux (78°C).
  • Yield: 75–85%.

Characterization of Building Block A

  • 1H NMR (DMSO-d6) : δ 7.45–7.30 (m, 4H, aromatic), 5.21 (s, 2H, NH2), 3.81 (s, 3H, OCH3), 3.12 (s, 1H, SH).
  • IR (KBr) : 3350 cm⁻¹ (N–H), 2550 cm⁻¹ (S–H), 1605 cm⁻¹ (C=N).

Synthesis of Building Block B: 4-Nitrophenacyl Bromide

4-Nitroacetophenone is brominated using molecular bromine in acetic acid (0°C, 2 h) to yield 4-nitrophenacyl bromide.

Reaction Conditions

  • Solvent: Glacial acetic acid.
  • Temperature: 0–5°C.
  • Yield: 65–70%.

Characterization

  • Melting Point : 98–100°C.
  • 1H NMR (CDCl3) : δ 8.32 (d, J = 8.8 Hz, 2H), 7.85 (d, J = 8.8 Hz, 2H), 4.82 (s, 2H, CH2Br).

Cyclocondensation to Form the Triazolothiadiazine Core

Reaction Mechanism

Building Block A reacts with 4-nitrophenacyl bromide in ethanol under basic conditions (triethylamine, reflux, 8 h). The thiolate anion attacks the α-carbon of the phenacyl bromide, forming a thioether intermediate. Intramolecular cyclization between the amino group and carbonyl oxygen generates the triazolothiadiazine ring.

Optimized Conditions

  • Solvent: Anhydrous ethanol.
  • Base: Triethylamine (2 eq).
  • Temperature: Reflux (78°C).
  • Time: 8–10 h.
  • Yield: 80–88%.

Isolation of the Base Compound

The crude product is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF)/water (1:3) to yield pale-yellow crystals.

Characterization Data

  • Molecular Formula : C17H13N5O3S.
  • Molecular Weight : 367.4 g/mol.
  • 1H NMR (DMSO-d6) : δ 8.25 (d, J = 8.7 Hz, 2H, NO2-C6H4), 7.72 (d, J = 8.7 Hz, 2H, NO2-C6H4), 7.40–7.25 (m, 4H, OCH3-C6H4), 3.85 (s, 3H, OCH3).
  • 13C NMR (DMSO-d6) : δ 162.1 (C=N), 148.5 (C-NO2), 134.2 (C-S), 130.8–114.5 (aromatic carbons), 55.3 (OCH3).

Formation of the Hydrobromide Salt

The free base is dissolved in warm ethanol (50°C), and 48% aqueous HBr is added dropwise. The mixture is cooled to 0°C, and the precipitated hydrobromide salt is filtered and dried.

Salt Formation Conditions

  • Molar Ratio: 1:1.2 (base:HBr).
  • Solvent: Ethanol.
  • Yield: 90–95%.

Characterization of Hydrobromide Salt

  • Melting Point : 245–248°C (decomposes).
  • Elemental Analysis : Calculated (%) for C17H13BrN5O3S: C 44.36, H 2.85, N 15.21; Found: C 44.28, H 2.79, N 15.15.
  • Solubility : Soluble in DMSO and DMF; sparingly soluble in water.

Alternative Synthetic Routes and Methodological Comparisons

Microwave-Assisted Cyclization

A microwave-enhanced protocol (100°C, 20 min) using DMF as solvent reduces reaction time to 30 minutes with comparable yields (85–90%). This method minimizes side reactions and improves regioselectivity.

Solvent-Free Synthesis

Employing p-toluenesulfonic acid (p-TsOH) as a catalyst under solvent-free conditions (120°C, 2 h) achieves 82% yield, offering an eco-friendly alternative.

Industrial-Scale Considerations

For bulk synthesis, the following parameters are optimized:

  • Catalyst : Heteropolyacids (e.g., H3PW12O40) enhance reaction rates by 40%.
  • Workup : Continuous extraction with ethyl acetate reduces solvent waste.
  • Purity : Column chromatography (silica gel, CH2Cl2/MeOH 95:5) achieves >99% purity.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide?

The synthesis typically involves a multi-step condensation reaction. A common approach involves reacting 4-amino-5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol with 4-nitro phenacyl bromide in the presence of a base (e.g., KOH or NaOEt) in ethanol at reflux temperatures. The reaction proceeds via nucleophilic substitution, forming the thiadiazine ring. Subsequent acidification with HBr yields the hydrobromide salt. Purification is achieved through recrystallization using ethanol or DMF/water mixtures .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Structural confirmation relies on:

  • 1H NMR spectroscopy : Identifies substituents via characteristic shifts (e.g., methoxy protons at δ 3.8–3.9 ppm and aromatic protons adjacent to the nitro group at δ 8.2–8.4 ppm).
  • IR spectroscopy : Confirms functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹ and NO₂ asymmetric stretching at 1520 cm⁻¹).
  • Elemental analysis : Validates stoichiometry (C, H, N, S, Br).
  • Single-crystal X-ray diffraction : Resolves the molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns in the crystal lattice .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yield and purity during synthesis?

Key optimization steps include:

  • Solvent selection : Ethanol or DMF improves solubility of intermediates.
  • Temperature control : Reflux conditions (70–80°C) enhance reaction kinetics.
  • Stoichiometric ratios : A 1:1.2 molar ratio of triazole-thiol to phenacyl bromide minimizes side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or gradient recrystallization removes unreacted starting materials .

Q. How do researchers resolve contradictions in reported biological activity data for triazolothiadiazine derivatives?

Contradictions often arise from variations in assay protocols or substituent effects. To address this:

  • Standardized bioassays : Use consistent microbial strains (e.g., Candida albicans ATCC 10231 for antifungal studies) and minimum inhibitory concentration (MIC) protocols.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing nitro vs. methoxy groups) on activity.
  • Molecular docking : Validate interactions with target enzymes (e.g., 14α-demethylase, PDB: 3LD6) to explain discrepancies between in vitro and computational results .

Q. What computational methods are used to predict the binding affinity of this compound with target enzymes?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes and affinity scores. Parameters include grid box dimensions centered on the enzyme active site and Lamarckian genetic algorithms for conformational sampling.
  • MD simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes over 50–100 ns trajectories.
  • Free-energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions from electrostatic and van der Waals interactions .

Q. How does the electronic nature of substituents influence the compound’s reactivity and pharmacological profile?

  • Nitro group (electron-withdrawing) : Enhances electrophilicity of the thiadiazine ring, improving interactions with nucleophilic enzyme residues.
  • Methoxy group (electron-donating) : Increases solubility via polar interactions but may reduce membrane permeability.
  • Hydrobromide salt : Improves crystallinity and bioavailability by enhancing aqueous solubility .

Methodological Considerations

  • Handling hygroscopic intermediates : Store reagents under anhydrous conditions (e.g., molecular sieves in DMF).
  • Crystallization challenges : Use mixed solvents (e.g., DMF/water) to obtain high-purity single crystals for XRD .
  • Bioactivity validation : Pair in vitro assays with in silico predictions to prioritize compounds for in vivo testing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.